Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Description

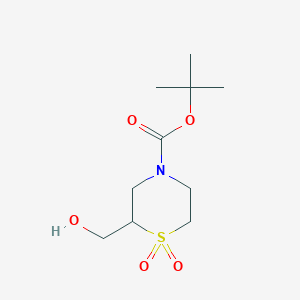

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a thiomorpholine derivative characterized by a hydroxymethyl substituent at the 2-position and a tert-butyl carboxylate group at the 4-position of the thiomorpholine ring, which is fully oxidized to a sulfone (1,1-dioxide).

The synthesis of such derivatives typically involves multi-step reactions. For example, tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide serves as a precursor, reacting with methyl chloroformate in the presence of LiHMDS (lithium hexamethyldisilazide) at low temperatures (-78°C) to introduce substituents at the 2-position . The hydroxymethyl group may be introduced via hydroxymethylation agents or subsequent functional group transformations.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHSBQOBPOGGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS No. 278788-71-9) is a chemical compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including its interactions with biological macromolecules, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H19NO5S

- Molecular Weight : 265.33 g/mol

- Structure : The compound features a thiomorpholine ring, which incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity.

Biological Activity Overview

This compound has been studied for its interactions with various biological targets, including enzymes and receptors. Preliminary findings suggest that it may exhibit significant biological activity due to the following characteristics:

- Structural Features : The presence of the hydroxymethyl group enhances solubility and reactivity with biological macromolecules.

- Reactivity : The compound's thiomorpholine structure allows for potential interactions with nucleophiles in biological systems.

Interaction Studies

Research indicates that this compound may interact with proteins and nucleic acids. Specific studies have demonstrated:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Binding Affinity : Initial data suggest that it may bind to certain receptors, potentially modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Medicinal Chemistry Applications :

- A study focused on the synthesis of derivatives of thiomorpholine compounds indicated that modifications to the core structure could enhance pharmacological properties, leading to improved efficacy against specific diseases .

-

Toxicological Assessments :

- Toxicity studies on similar compounds have indicated low cytotoxicity levels at therapeutic doses, suggesting a favorable safety profile for further development .

-

Comparative Analysis :

- Comparative studies with structurally similar compounds (e.g., tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate) revealed differences in reactivity and binding profiles, underscoring the unique properties of this compound .

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains sulfur; thiomorpholine core | Potential enzyme inhibition |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks sulfur; contains only nitrogen | More stable; different binding profile |

| Tert-butyl thiomorpholine-4-carboxylate | Similar core but without hydroxymethyl group | Different reactivity profiles |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine derivatives with structural modifications exhibit distinct physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Molecular Weight: The spirocyclic analog (CAS 1504589-30-3) has a higher molecular weight due to its complex ring system, which may influence pharmacokinetic properties .

- Stability: Ethoxy-oxoethyl derivatives (e.g., CAS 1648864-64-5) are stable at room temperature, whereas compounds with reactive hydroxymethyl groups may require controlled storage .

Structural-Activity Relationships (SAR)

- Hydroxymethyl vs. Hydroxyethyl: The shorter hydroxymethyl chain may limit steric hindrance, improving target binding compared to hydroxyethyl analogs .

- Sulfone Oxidation: All compared compounds are 1,1-dioxides, ensuring consistent electronic effects on the thiomorpholine ring .

- Spirocyclic Systems: The spirocyclic analog’s rigid structure may enhance selectivity for biological targets but reduce synthetic accessibility .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide?

Answer:

Synthesis typically involves multi-step functionalization of the thiomorpholine core. A plausible route includes:

- Step 1 : Sulfonation of thiomorpholine using oxidizing agents (e.g., H₂O₂ or mCPBA) to form the 1,1-dioxide moiety.

- Step 2 : Introduction of the tert-butyl carboxylate group via nucleophilic substitution or coupling reactions (e.g., Boc-protection chemistry) .

- Step 3 : Hydroxymethylation at the 2-position using formaldehyde or hydroxymethylating agents under basic conditions.

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from solvents like dichloromethane/hexane. Ensure inert atmospheres (N₂/Ar) during sensitive steps to prevent oxidation .

Basic: How should researchers characterize this compound to confirm its structural integrity?

Answer:

Key characterization methods include:

- NMR Spectroscopy :

- ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, hydroxymethyl protons at ~3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiomorpholine ring.

- Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect sulfone groups (asymmetric S=O stretches at ~1300 cm⁻¹ and symmetric stretches at ~1150 cm⁻¹) .

Advanced: How can researchers address contradictions in reported toxicity data for thiomorpholine derivatives?

Answer:

Discrepancies in toxicity classifications (e.g., carcinogenicity, acute toxicity) often arise from:

- Variability in purity : Impurities (e.g., residual solvents, byproducts) may skew results. Validate purity via HPLC (>98%) before toxicity assays .

- Species-specific responses : Cross-reference data from multiple models (e.g., rodent vs. in vitro human cell lines).

- Exposure route differences : Compare oral (H302), dermal (H315), and inhalation (H335) toxicity profiles systematically .

Mitigation : Conduct dose-response studies with rigorous controls and adhere to OECD guidelines for standardized testing .

Advanced: What experimental strategies can optimize the stability of this compound under reactive conditions?

Answer:

Stability challenges include:

- Thermal decomposition : Avoid temperatures >100°C. Monitor via TGA/DSC to identify safe handling thresholds .

- Hydrolysis susceptibility : Protect the hydroxymethyl group (e.g., silylation) in aqueous or acidic conditions.

- Light sensitivity : Store in amber vials under inert gas to prevent photodegradation .

Analytical validation : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products (e.g., sulfonic acid derivatives) .

Advanced: How can researchers resolve conflicting NMR data for stereoisomers of this compound?

Answer:

Stereochemical ambiguity (e.g., axial vs. equatorial substituents) requires:

- NOESY/ROESY : Identify spatial proximity between protons (e.g., hydroxymethyl and thiomorpholine ring protons).

- Chiral HPLC : Use columns like Chiralpak IA/IB with polar mobile phases to separate enantiomers .

- X-ray crystallography : Definitive confirmation of absolute configuration, though this requires high-quality single crystals .

Troubleshooting : If signals overlap, consider variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to enhance resolution .

Advanced: What mechanistic insights guide the design of reactions involving this compound’s sulfone group?

Answer:

The sulfone group acts as a strong electron-withdrawing moiety, influencing reactivity:

- Nucleophilic substitutions : The sulfone enhances leaving-group ability in SN2 reactions (e.g., displacement of tert-butyl carboxylate).

- Cycloadditions : Polar intermediates stabilize transition states in [3+2] or Diels-Alder reactions.

- Redox stability : Unlike sulfoxides, sulfones resist reduction under mild conditions (e.g., NaBH₄), enabling selective transformations .

Experimental design : Use DFT calculations to predict reaction pathways and optimize conditions (e.g., solvent polarity, catalyst choice) .

Basic: What safety protocols are critical when handling this compound in academic labs?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers leverage computational tools to predict this compound’s behavior in novel reactions?

Answer:

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- MD simulations : Assess conformational stability in solvents (e.g., water, DMSO) with GROMACS.

- Reactivity prediction : Apply Gaussian or ORCA for transition-state modeling of sulfone-mediated reactions .

Validation : Cross-correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.